molecular formula C22H29ClF3N3O2 B610899 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride CAS No. 255893-38-0

8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

Cat. No.: B610899
CAS No.: 255893-38-0
M. Wt: 459.94
InChI Key: RCZNKGIWVMAQHC-XFULWGLBSA-N
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Description

8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride, also known as ®-8-(1-(4-(2,4,5-trifluorophenyl)piperazin-1-yl)propan-2-yl)-8-azaspiro[4.5]decane-7,9-dione hydrochloride, is a selective, orally active α1D-adrenergic receptor antagonist. It has a lower binding affinity for the 5-HT1A receptor, making it a unique compound in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[45]decane-7,9-dione;hydrochloride involves multiple steps, starting with the preparation of the core azaspirodecane structureThe final step involves the formation of the hydrochloride salt to enhance its solubility and stability.

Industrial Production Methods

Industrial production of 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield, often exceeding 98%. The process includes rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride primarily undergoes substitution reactions due to the presence of the piperazine and trifluorophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from the reactions of this compound include various substituted derivatives, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of adrenergic receptor antagonists.

    Biology: Helps in understanding the role of α1D-adrenergic receptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to adrenergic receptor dysfunction.

    Industry: Utilized in the development of new pharmaceuticals targeting adrenergic receptors.

Mechanism of Action

8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride exerts its effects by selectively binding to and inhibiting α1D-adrenergic receptors. This inhibition prevents the usual physiological responses mediated by these receptors, such as vasoconstriction. The compound’s selectivity for α1D-adrenergic receptors over 5-HT1A receptors is due to its unique molecular structure.

Comparison with Similar Compounds

Similar Compounds

    BMY-7378: Another α1D-adrenergic receptor antagonist with a similar structure but different binding affinities.

    Prazosin: A non-selective α1-adrenergic receptor antagonist used clinically for hypertension.

Uniqueness

8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride stands out due to its high selectivity for α1D-adrenergic receptors and lower affinity for 5-HT1A receptors. This makes it a valuable tool in research focused on adrenergic receptor subtypes.

Properties

CAS No.

255893-38-0

Molecular Formula

C22H29ClF3N3O2

Molecular Weight

459.94

IUPAC Name

8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C22H28F3N3O2.ClH/c1-15(28-20(29)12-22(13-21(28)30)4-2-3-5-22)14-26-6-8-27(9-7-26)19-11-17(24)16(23)10-18(19)25;/h10-11,15H,2-9,12-14H2,1H3;1H

InChI Key

RCZNKGIWVMAQHC-XFULWGLBSA-N

SMILES

CC(CN1CCN(CC1)C2=CC(=C(C=C2F)F)F)N3C(=O)CC4(CCCC4)CC3=O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNAP-8719;  SNAP 8719;  SNAP8719.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Reactant of Route 2
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Reactant of Route 3
Reactant of Route 3
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Reactant of Route 4
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Reactant of Route 5
Reactant of Route 5
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Reactant of Route 6
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

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